N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide
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Overview
Description
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an acetamido group attached to a dibenzothiophene core, which is further modified by the addition of another acetamido group. The dibenzothiophene core is a sulfur-containing heterocyclic compound, which contributes to the compound’s distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method involves the acylation of dibenzothiophene derivatives. The process begins with the nitration of dibenzothiophene to introduce nitro groups, followed by reduction to form amino groups. These amino groups are then acylated using acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups introduced during synthesis can be reduced to amino groups.
Substitution: The acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxodibenzothiophen-3-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide stands out due to its dual acetamido groups and the presence of a sulfur-containing dibenzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Properties
IUPAC Name |
N-(7-acetamido-5,5-dioxodibenzothiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9(19)17-11-3-5-13-14-6-4-12(18-10(2)20)8-16(14)23(21,22)15(13)7-11/h3-8H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQUZFCACYIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(S2(=O)=O)C=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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